molecular formula C16H19F3N6O3 B4346476 N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4346476
M. Wt: 400.36 g/mol
InChI Key: MFBDGXXZJQBCCX-UHFFFAOYSA-N
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Description

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound featuring both nitro and trifluoromethyl functional groups, making it an intriguing subject in chemical research and pharmaceutical development. This compound's structure includes two pyrazole rings, which are known for their stability and bioactive properties.

Properties

IUPAC Name

N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-3-(3-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O3/c17-16(18,19)13-10-12(11-2-3-11)24(21-13)7-1-6-20-15(26)5-9-23-8-4-14(22-23)25(27)28/h4,8,10-11H,1-3,5-7,9H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBDGXXZJQBCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCCNC(=O)CCN3C=CC(=N3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide generally involves multi-step reactions, starting with the preparation of the pyrazole rings. The trifluoromethyl group is typically introduced via nucleophilic substitution using reagents like trifluoromethyl iodide. Cyclopropyl groups are often added through cyclopropanation reactions. The final assembly involves amide bond formation between the pyrazole derivatives under conditions using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Scaling up for industrial production necessitates optimizing reaction conditions for higher yields and purity. Catalysts and solvent systems are chosen carefully to ensure efficiency and minimize by-products. Typically, high-throughput techniques and automation are employed to manage the multi-step synthesis processes, maintaining stringent controls over temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide undergoes a variety of chemical reactions:

  • Oxidation: : The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

  • Reduction: : Nitro group reduction is a common transformation for amines production.

  • Substitution: : The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate (KMnO4) for oxidative reactions.

  • Reducing agents: : Hydrogen (H2) with Palladium on Carbon (Pd/C) for nitro reductions.

  • Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol are commonly used in various stages of synthesis.

Major Products: Products derived from reactions with this compound can include amines, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In the realm of chemistry, N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide serves as a valuable building block for synthesizing more complex molecules with potential bioactivity.

Biology: Biologically, this compound’s stability and functional groups make it a candidate for modifying biological macromolecules or as a part of chemical probes used in studying enzymatic activities and protein interactions.

Medicine: In medicine, due to its structural complexity, this compound could be explored for drug development, targeting specific protein pathways involved in diseases. Its pyrazole rings and trifluoromethyl group offer a good pharmacokinetic profile.

Industry: Industrially, it could be utilized in material science for the synthesis of specialized polymers or as a component in chemical sensors due to its reactive functional groups.

Mechanism of Action

The compound’s biological mechanism of action would depend on its interaction with specific enzymes or receptors. The trifluoromethyl group often enhances binding affinity due to its electron-withdrawing properties, while the nitro group might participate in redox reactions, impacting the compound's bioactivity.

Comparison with Similar Compounds

Similar Compounds:
  • N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide

  • N-{3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide

Uniqueness: The inclusion of a cyclopropyl group in N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide adds a unique rigidity and spatial orientation to the molecule, potentially enhancing its binding properties and stability compared to similar compounds without this group.

Conclusion

This compound stands out due to its complex structure and potential applications in various scientific fields. Understanding its synthesis, reactions, and mechanisms provides valuable insights for future research and development in both chemistry and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 2
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N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-nitro-1H-pyrazol-1-yl)propanamide

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